N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-21-14-9-12(17-16(20)11-6-8-22-10-11)4-5-13(14)18-7-2-3-15(18)19/h4-6,8-10H,2-3,7H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZZVUFLTFFVME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CSC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Moiety: This can be achieved by reacting a suitable amine with a cyclic anhydride under reflux conditions.
Thiophene Ring Formation: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Amide Bond Formation: Finally, the amide bond is formed by coupling the methoxyphenyl-pyrrolidinone intermediate with thiophene-3-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Chemical Reactions
The compound exhibits reactivity characteristic of thiophene carboxamides and pyrrolidinone moieties. Key reaction types include:
1.1 Oxidation
The pyrrolidinone ring may undergo further oxidation to form higher-order lactams under strong oxidizing conditions. Thiophene rings are typically stable to mild oxidation but may react under harsh conditions.
1.2 Reduction
Reduction of the pyrrolidinone moiety could yield amines, while thiophene rings might remain unaffected unless exposed to extreme reducing agents.
1.3 Substitution Reactions
The methoxy group on the phenyl ring and the sulfonamide/thiophene substituents may participate in nucleophilic aromatic substitution (NAS), though steric hindrance and electronic effects would influence reactivity.
1.4 Hydrolysis
Amide bonds in the molecule could hydrolyze under acidic/basic conditions to form carboxylic acids or amines, depending on reaction parameters.
Common Reagents and Reaction Conditions
Major Reaction Products
| Reaction | Product | Key Functional Groups |
|---|---|---|
| Pyrrolidinone Oxidation | Higher-order lactam derivatives | Additional carbonyl groups |
| Amide Hydrolysis | Thiophene-3-carboxylic acid | Carboxylic acid, aminophenyl group |
| Substitution | Alkoxy/aryl-substituted derivatives | Modified methoxy groups |
Analytical Techniques for Reaction Monitoring
-
TLC : Used to track reaction progress and purity.
-
NMR/IR Spectroscopy : Employed to confirm structural integrity post-synthesis.
-
Mass Spectrometry : Validates molecular weight and functional group transformations.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures to N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have been shown to induce cytotoxicity in various cancer cell lines, including A549 human pulmonary cancer cells. The mechanism often involves the disruption of cellular viability through apoptosis or necrosis pathways .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity against Gram-positive bacteria and fungi. Studies have demonstrated that similar thiophene derivatives possess the ability to inhibit the growth of multidrug-resistant pathogens, making them candidates for developing new antimicrobial agents .
G Protein-Coupled Receptor Modulation
Compounds like this compound can interact with G protein-coupled receptors (GPCRs), which are crucial in many physiological processes and disease states. The modulation of these receptors by such compounds can lead to therapeutic outcomes in conditions like hypertension and diabetes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the thiophene ring.
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-3-carboxamide is unique due to the specific positioning of its functional groups, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.
Biological Activity
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring, which is known for its diverse pharmacological properties, and a pyrrolidine moiety that may enhance its biological interactions. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanism of action.
The molecular formula of this compound is C20H18N2O3S, with a molecular weight of 366.4 g/mol. The structure includes a methoxy group, a pyrrolidine ring, and a thiophene carboxamide, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N2O3S |
| Molecular Weight | 366.4 g/mol |
| Structure | Structure |
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of pyrrolidine and thiophene have shown promising results against various cancer cell lines. The anticancer efficacy of this compound can be hypothesized based on the following findings:
- Cell Viability Assays : In vitro studies utilizing the A549 human lung adenocarcinoma cell line indicated that compounds with similar structures significantly reduced cell viability compared to controls such as cisplatin, a standard chemotherapeutic agent .
- Mechanism of Action : The proposed mechanism involves the inhibition of specific signaling pathways that promote cancer cell proliferation and survival. The interaction of the compound with DNA or RNA synthesis pathways may also contribute to its cytotoxic effects.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar derivatives have exhibited structure-dependent antimicrobial activity against Gram-positive bacteria:
- Gram-positive Pathogens : Compounds structurally related to this compound have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus .
- In Vitro Studies : The antimicrobial efficacy was assessed using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) tests, revealing promising results against resistant strains.
Case Studies
Several case studies highlight the biological activity of compounds similar to this compound:
- Study on Anticancer Activity : A study involving a series of pyrrolidine derivatives demonstrated significant cytotoxicity against A549 cells, with IC50 values indicating potential for further development as anticancer agents .
- Antimicrobial Efficacy : Research focused on thiophene derivatives revealed that modifications in substituents could enhance antimicrobial potency against resistant bacterial strains, suggesting a pathway for optimizing this compound for therapeutic use .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-3-carboxamide, and how can purity be optimized?
- Methodology :
- Step 1 : Coupling of 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline with thiophene-3-carboxylic acid using carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous dichloromethane or DMF at 0–25°C for 12–24 hours .
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity .
- Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- Use spectroscopic validation (¹H/¹³C NMR, IR) to confirm amide bond formation and absence of unreacted starting materials .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Techniques :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., amide N–H···O interactions) .
- Mass spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 383.1422) .
- ²D NMR (COSY, HSQC) : Assign thiophene proton environments (δ 7.2–7.8 ppm) and pyrrolidinone carbonyl (δ 172–174 ppm) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Screening Protocols :
- Antimicrobial : Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains (MIC range: 8–64 µg/mL) .
- Anticancer : MTT assay on human cancer cell lines (e.g., HCT-116, IC₅₀ ~10–50 µM) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methoxy, pyrrolidinone) influence its structure-activity relationships (SAR)?
- Methodology :
- Computational modeling : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and HOMO/LUMO distributions .
- SAR studies : Synthesize analogs (e.g., replacing methoxy with ethoxy or removing pyrrolidinone) and compare IC₅₀ values in kinase inhibition assays .
- Key Finding :
- Methoxy groups enhance solubility and π-stacking with aromatic residues in enzyme active sites, while pyrrolidinone stabilizes binding via H-bonding .
Q. What mechanistic insights explain its dual activity as an enzyme inhibitor and receptor antagonist?
- Experimental Approaches :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., KD ~0.5–5 µM for serotonin receptors) .
- Cellular pathway analysis : Western blotting to assess downstream signaling (e.g., ERK phosphorylation) .
- Hypothesis :
- The thiophene carboxamide scaffold acts as a flexible linker, enabling interactions with both hydrophobic enzyme pockets and polar receptor domains .
Q. How can contradictory data on its cytotoxicity (e.g., varying IC₅₀ across studies) be resolved?
- Troubleshooting Strategies :
- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa), serum concentrations, and incubation times .
- Purity validation : Re-test batches with ≥98% purity (HPLC) to rule out impurity-driven artifacts .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., logP, topological polar surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
